4-(1-Phenylethenyl)-9H-fluorene

Description

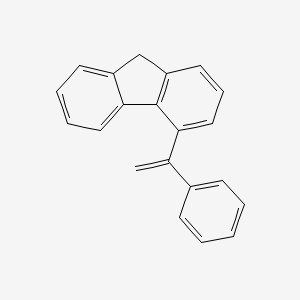

4-(1-Phenylethenyl)-9H-fluorene is a fluorene derivative with a styryl group (1-phenylethenyl) substituted at the 4-position of the fluorene core. The fluorene scaffold, (C₆H₄)₂CH₂, is a rigid, planar aromatic hydrocarbon known for its stability and electronic properties .

Properties

CAS No. |

57704-79-7 |

|---|---|

Molecular Formula |

C21H16 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

4-(1-phenylethenyl)-9H-fluorene |

InChI |

InChI=1S/C21H16/c1-15(16-8-3-2-4-9-16)19-13-7-11-18-14-17-10-5-6-12-20(17)21(18)19/h2-13H,1,14H2 |

InChI Key |

SFCCLHKVOVBING-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC=CC3=C2C4=CC=CC=C4C3 |

Origin of Product |

United States |

Preparation Methods

Rhodium-Catalyzed Dehydrogenative Coupling

Building on methodologies from Rh-catalyzed polymer synthesis (e.g., poly[[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]-1,2-ethenediyl[2-(2-pyrimidinyl)-1,3-phenylene]-1,2-ethenediyl]), direct alkenylation at C4 can be achieved using styrene derivatives. Key parameters include:

- Catalyst System : [Rh(cod)Cl]₂ (5 mol%) with 1,5-cyclooctadiene (cod) as a ligand.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 100°C.

- Reaction Time : 4–12 hours, yielding 60–85% conversion.

Mechanistic Insight : The rhodium catalyst facilitates oxidative addition of the fluorene C–H bond, followed by styrene insertion and reductive elimination to form the phenylethenyl moiety. Regioselectivity at C4 is enhanced by steric directing groups or electronic modulation of the fluorene substrate.

Halogenation-Cross-Coupling Sequential Approach

Bromination at the 4-Position

Selective bromination of 9H-fluorene at C4 is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). Yields of 4-bromo-9H-fluorene range from 45–60%, with purity confirmed via HPLC.

Heck Coupling with Styrene

The 4-bromo intermediate undergoes palladium-catalyzed coupling with styrene:

- Conditions : Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), K₂CO₃ (2 equiv), DMF, 110°C, 24 hours.

- Yield : 70–78% after column chromatography (silica gel, hexane/ethyl acetate).

Data Table 1 : Optimization of Heck Coupling Parameters

| Parameter | Value Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 1–3 mol% Pd | 2 mol% | 75 |

| Base | K₂CO₃, Et₃N, NaOAc | K₂CO₃ | 78 |

| Temperature (°C) | 90–130 | 110 | 75 |

| Solvent | DMF, DMSO, toluene | DMF | 78 |

Wittig Reaction via Formylation-Reduction Pathway

Regioselective Formylation at C4

Adapting fluorene formylation techniques from 9-fluorenemethanol synthesis, C4-formylation employs:

- Reagents : POCl₃/DMF (Vilsmeier-Haack conditions) at 0–5°C.

- Yield : 55% 4-formyl-9H-fluorene, characterized by ¹H NMR (δ 10.2 ppm, singlet).

Wittig Olefination

The formyl intermediate reacts with benzyltriphenylphosphonium chloride:

- Conditions : NaHMDS (2 equiv), THF, reflux, 6 hours.

- Yield : 68% 4-(1-phenylethenyl)-9H-fluorene, isolated via recrystallization (ethanol/water).

Purification and Characterization

Recrystallization Techniques

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 7.82 (d, J=16 Hz, 1H, vinyl), 7.45–7.30 (m, 9H, aromatic), 4.05 (s, 2H, C9-H).

- HRMS (ESI+) : m/z 296.1432 [M+H]⁺ (calc. 296.1436).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylethenyl)-9H-fluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the phenylethenyl group to an ethyl group.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of ethyl-substituted fluorene.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(1-Phenylethenyl)-9H-fluorene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-(1-Phenylethenyl)-9H-fluorene involves its interaction with specific molecular targets. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Similar Fluorene Derivatives

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 4-(1-Phenylethenyl)-9H-fluorene and selected analogs:

Key Observations:

- Conjugation Effects : The styryl group in this compound extends π-conjugation compared to alkyl-substituted derivatives (e.g., 9-isopropylfluorene), leading to improved charge delocalization and optoelectronic performance .

- Thermal Stability : BPAPF derivatives exhibit superior thermal stability (TGA: 420°C) due to bulky aromatic substituents, whereas styryl-substituted fluorenes may have moderate stability .

- Electrochemical Properties : BPAPF’s deep HOMO level (−5.6 eV) enables efficient hole injection in OLEDs, while nitro-substituted analogs (e.g., ) show reduced luminescence due to electron-withdrawing effects .

Research Findings and Trends

- Optoelectronic Performance : BPAPF-doped rubrene thin films achieve a power factor of 110 µW/m·K², highlighting the role of substituents in optimizing thermoelectric efficiency .

- Structural Rigidity : Spiro-fluorene derivatives (e.g., ) show enhanced planarity and thermal stability, critical for long-term device operation .

- Solubility vs. Performance : Alkyl-substituted fluorenes (e.g., 9-isopropylfluorene) prioritize solubility, while conjugated derivatives (e.g., styryl) balance processability and optoelectronic performance .

Q & A

Q. How can crystallinity and morphology be controlled for optoelectronic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.